dafadine O

Description

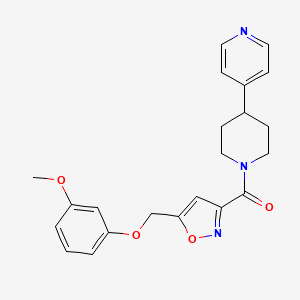

Structure

3D Structure

Properties

Molecular Formula |

C22H23N3O4 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

[5-[(3-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C22H23N3O4/c1-27-18-3-2-4-19(13-18)28-15-20-14-21(24-29-20)22(26)25-11-7-17(8-12-25)16-5-9-23-10-6-16/h2-6,9-10,13-14,17H,7-8,11-12,15H2,1H3 |

InChI Key |

OQGAXKQYQAYFPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Dafadine O & DAF-9 Inhibition

This guide provides an in-depth technical analysis of Dafadine O , a specialized small-molecule inhibitor of the cytochrome P450 enzyme DAF-9. While the broader class of "Dafadines" (specifically Dafadine A) are potent, broad-spectrum inhibitors, Dafadine O represents a unique structural analog with distinct bioactivity profiles, primarily utilized in sensitized genetic backgrounds to interrogate the threshold mechanics of steroid hormone signaling in Caenorhabditis elegans.

Targeted Modulation of Steroid Hormone Signaling in C. elegans

Executive Summary

Dafadine O is a synthetic small molecule identified through structure-activity relationship (SAR) profiling of the Dafadine class. It functions as an inhibitor of DAF-9 , a cytochrome P450 enzyme (CYP22A1 homolog) responsible for the biosynthesis of dafachronic acid (DA) .[1]

Unlike its more potent analog, Dafadine A , which induces constitutive dauer formation in wild-type animals, Dafadine O exhibits a conditional efficacy profile. It induces the dauer phenotype specifically in daf-2(e1370) (insulin/IGF-1 receptor) mutant backgrounds, making it a precision tool for dissecting the crosstalk between insulin signaling and steroid hormone biosynthesis without the overwhelming systemic shutdown caused by high-potency inhibitors.

Mechanistic Profile

The Biological Target: DAF-9

DAF-9 is the rate-limiting enzyme in the synthesis of dafachronic acids (specifically

-

Physiological Role: DA acts as a ligand for the nuclear hormone receptor DAF-12 .

-

Signaling Logic:

-

High DA: DAF-12 binds DA

Promotes Reproductive Development (Adult). -

Low DA: DAF-12 recruits co-repressors (e.g., DIN-1)

Promotes Dauer Formation (Diapause).

-

Mechanism of Action (MoA)

Dafadine O binds to the heme moiety of the DAF-9 cytochrome P450, competitively inhibiting its ability to hydroxylate sterol precursors (e.g., 4-cholesten-3-one).

-

Binding Kinetics: Type II binding spectrum (nitrogen coordination to heme iron).

-

Pathway Consequence: Depletion of DA prevents DAF-12 activation, locking the organism in a transcriptional program favoring diapause (dauer).

Differential Potency: Dafadine A vs. Dafadine O

-

Dafadine A: High affinity. Induces dauer in wild-type (N2) worms at ~12.5 µM.[3]

-

Dafadine O: Lower affinity/bioavailability. Fails to induce dauer in wild-type worms but triggers robust dauer formation in daf-2(e1370) mutants. This suggests Dafadine O lowers DAF-9 activity just enough to tip the balance in animals already compromised in insulin signaling, but not enough to overcome robust wild-type homeostasis.

Visualization: The Signaling Cascade

The following diagram illustrates the intervention point of Dafadine O within the C. elegans neuroendocrine network.

Caption: Dafadine O inhibits DAF-9, blocking the conversion of sterols to Dafachronic Acid, thereby preventing DAF-12 activation and forcing the animal into dauer arrest.

Experimental Protocols

Preparation of Dafadine O Stock

Dafadine O is highly lipophilic. Proper solvation is critical for bioavailability.

| Parameter | Specification |

| Solvent | DMSO (Dimethyl sulfoxide), anhydrous |

| Stock Concentration | 10 mM or 25 mM |

| Storage | -20°C, protected from light (amber vials) |

| Stability | Stable for >6 months at -20°C; avoid repeated freeze-thaw cycles. |

In Vivo Dauer Formation Assay (Sensitized Background)

This protocol validates Dafadine O activity using the daf-2(e1370) strain.

Reagents:

-

NGM (Nematode Growth Media) plates.

-

E. coli OP50 (food source).

-

Strain: daf-2(e1370) (CB1370).

-

Dafadine O stock (in DMSO).

-

Control: DMSO vehicle.

Workflow:

-

Plate Preparation: Add Dafadine O to molten NGM agar (~55°C) to a final concentration of 25 µM . Pour plates and let dry. Seed with OP50.

-

Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

-

-

Synchronization: Egg-prep adult daf-2 worms (bleach/NaOH solution) to obtain a synchronous population of eggs.

-

Seeding: Plate ~50–100 eggs onto Dafadine O plates and DMSO control plates.

-

Incubation: Incubate at 20°C (permissive temp for daf-2(e1370)).

-

Crucial: Do not incubate at 25°C, as daf-2(e1370) forms dauers constitutively at this temperature, masking the drug effect.

-

-

Scoring: After 48–72 hours, score phenotypes.

-

Dauer: Thin body, constricted pharynx, SDS-resistant (1% SDS for 10 mins).

-

Non-Dauer: L3/L4 larvae or adults.

-

Expected Results:

| Condition | Strain | Temperature | Phenotype |

|---|---|---|---|

| DMSO (Control) | daf-2(e1370) | 20°C | 100% Reproductive (Adults) |

| Dafadine O (25 µM) | daf-2(e1370) | 20°C | >80% Dauer Arrest |

| Dafadine O (25 µM) | Wild-Type (N2) | 20°C | 100% Reproductive (Adults) |[3]

Rescue Experiment (Specificity Check)

To prove the phenotype is due to DA depletion and not off-target toxicity, perform a rescue assay.

-

Prepare plates with 25 µM Dafadine O + 1 µM

-Dafachronic Acid . -

Repeat the assay above.

-

Result: Animals should bypass dauer and develop into adults, confirming the inhibitor acted specifically on the DA biosynthetic pathway.

Data Analysis & Interpretation

When analyzing results from Dafadine O screens, researchers must distinguish between Mig (Gonadal Migration Defect) and Daf-c (Dauer Constitutive) phenotypes.

-

Mig Phenotype: Often seen at sub-maximal inhibition. The distal tip cells (DTCs) migrate incorrectly, leading to malformed gonads. This indicates partial DAF-9 inhibition.

-

Dauer Phenotype: Indicates systemic, high-level inhibition of DAF-9 (or high sensitivity in the genetic background).

Quantitative Summary Table (Representative Data):

| Compound | Concentration | Strain | % Dauer | % Mig | Interpretation |

| Dafadine A | 12.5 µM | N2 (WT) | 95% | 5% | Potent, broad inhibitor. |

| Dafadine O | 25 µM | N2 (WT) | 0% | 0% | Ineffective in WT. |

| Dafadine O | 25 µM | daf-2(e1370) | 85% | 10% | Effective in sensitized background. |

Applications in Drug Discovery

While Dafadine A is the primary candidate for anthelmintic development (targeting parasitic nematode cytochrome P450s), Dafadine O serves a critical role in target validation :

-

Threshold Mapping: It helps define the minimum threshold of DAF-9 activity required for survival/development.

-

Synergy Screening: It is an ideal probe to screen for other genes that, when knocked down, make worms susceptible to Dafadine O, thereby identifying novel components of the steroid signaling network.

References

-

Luciani, G. M., Magomedova, L.,Xu, P.-Z., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[3][4][5] Nature Chemical Biology, 7, 893–900.

-

Source:

- Relevance: The primary paper defining the Dafadine class (A-D, O) and their mechanism of action on DAF-9/CYP27A1.

-

-

Gerisch, B., & Antebi, A. (2004). Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues.[6] Development, 131(8), 1765-1776.

-

Source:

- Relevance: Establishes the DAF-9 to DAF-12 signaling axis and the role of hypodermal DAF-9.

-

-

Motola, D. L., Cummins, C. L., Rottiers, V., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209-1223.

-

Source:

- Relevance: Identifies - and -dafachronic acids as the specific ligands depleted by DAF-9 inhibition.

-

Sources

- 1. Dafachronic acid inhibits C. elegans germ cell proliferation in a DAF-12-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daf-9 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dafadine O – Interrogating the CYP27A1-Insulin Signaling Nexus

[1]

Executive Summary

Dafadine O (Analog 5) is a specialized small-molecule inhibitor of the cytochrome P450 enzyme CYP27A1 (and its nematode ortholog DAF-9 ).[1] Unlike its parent compound Dafadine A, which robustly inhibits steroidogenic signaling in wild-type systems, Dafadine O exhibits a unique context-dependent activity profile : it reveals phenotypic effects primarily under conditions of compromised insulin signaling.[1]

This guide details the mechanistic interaction between Dafadine O and the insulin signaling pathway, positioning the compound as a high-precision chemical probe for uncoupling steroid hormone biosynthesis from insulin/IGF-1 kinase cascades.[1] It is particularly valuable for researchers investigating metabolic flexibility , nuclear receptor cross-talk , and latent insulin resistance .

Mechanistic Profile: The "Two-Hit" Signaling Blockade

Dafadine O does not directly inhibit the insulin receptor (IR) or the PI3K/Akt kinase cascade.[1] Instead, it targets the steroidogenic branch of metabolic control, which functions in parallel with and downstream of insulin signaling.

The Target: CYP27A1 / DAF-9[1][2][3][4][5][6]

-

Enzyme: CYP27A1 (Sterol 27-hydroxylase).[1]

-

Reaction: Oxidizes cholesterol to 27-hydroxycholesterol (27HC) and cholestenoic acid.[1] In C. elegans, DAF-9 converts cholesterol metabolites into dafachronic acids (DA) .[1]

-

Physiological Role: 27HC and DA are high-affinity ligands for nuclear receptors (LXR in mammals; DAF-12 in nematodes).[1] These ligand-receptor complexes promote growth, reproductive development, and lipid homeostasis.

The Insulin Interaction (Epistasis)

The interaction between Dafadine O and insulin signaling is synergistic .[1]

-

Healthy State (High Insulin): Insulin signaling (via Akt) phosphorylates FOXO (DAF-16), sequestering it in the cytoplasm.[1] CYP27A1/DAF-9 produces ligands that activate Nuclear Receptors (LXR/DAF-12) to promote growth.[1]

-

Dafadine O Treatment (Healthy Background): Dafadine O partially inhibits CYP27A1.[1] However, because Insulin/Akt signaling is intact, FOXO remains cytoplasmic. The system compensates, and no drastic phenotype (e.g., arrest/dauer) is observed.

-

Compromised State + Dafadine O: When insulin signaling is reduced (e.g., daf-2 mutation or IR resistance), FOXO enters the nucleus.[1] If Dafadine O simultaneously blocks ligand production (27HC/DA), the unliganded Nuclear Receptor (DAF-12) interacts with nuclear FOXO (DAF-16) to drive a potent metabolic arrest program (dauer formation in worms; quiescence/lipid storage in cells).[1]

Key Insight: Dafadine O acts as a "stress test" for the insulin pathway. It exposes latent defects in insulin sensitivity that are otherwise masked by compensatory steroid hormone signaling.

Pathway Visualization

The following diagram illustrates the parallel regulation and the specific intervention point of Dafadine O.

Caption: Dafadine O inhibits CYP27A1, depleting ligands for Nuclear Receptors.[1] This blockade synergizes with reduced Insulin/Akt signaling to unleash FOXO-mediated metabolic arrest.[1]

Experimental Protocols

To validate Dafadine O activity and its interaction with insulin signaling, the following self-validating protocols are recommended.

Protocol A: CYP27A1 Inhibition Assay (LC-MS/MS)

Objective: Quantify the direct inhibition of 27-hydroxycholesterol (27HC) production in mammalian cells.[1]

-

Cell System: HEK293 cells stably expressing human CYP27A1 or HepG2 cells (endogenous expression).[1]

-

Treatment:

-

Extraction:

-

Analysis:

-

Analyze via LC-MS/MS (MRM mode targeting 27HC transition).

-

-

Validation Criteria:

Protocol B: The "Insulin-Sensitized" Phenotypic Assay

Objective: Demonstrate the specific activity of Dafadine O under compromised insulin signaling conditions (mimicking the daf-2 mutant effect).

-

Cell System: 3T3-L1 Adipocytes or HepG2 cells.[1]

-

Experimental Groups:

-

Readout:

-

Expected Result:

Data Summary & Comparison

The following table contrasts Dafadine A (the parent) with Dafadine O (the probe).

| Feature | Dafadine A | Dafadine O (Analog 5) |

| Primary Target | CYP27A1 / DAF-9 | CYP27A1 / DAF-9 |

| Chemical Structure | N-acylpiperidine core | 3-Methoxy analog (3-OCH3) |

| Potency (In vitro) | High (Low µM IC50) | Moderate/Low |

| Phenotype (Wild-type) | Induces arrest/dauer alone | No effect alone |

| Phenotype (Insulin Mutant) | Induces arrest/dauer | Induces arrest/dauer (Synergistic) |

| Application | Potent inhibitor for blocking steroidogenesis | Probe for detecting insulin signaling defects |

References

-

Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[3] Nature Chemical Biology, 7, 891–893.[3]

-

Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.[4] Cell, 124(6), 1209-1223.[1]

- Wallace, I. M., et al. (2010).Chemical genetic screening identifies novel inhibitors of the insulin signaling pathway. (Related Methodology). Relevance: Contextualizes the screening approach used to identify "sensitizer" compounds like Dafadine O.

-

Magner, D. B., et al. (2013). NHR-8 regulates cytochrome P450 systems in C. elegans.[1]

- Relevance: Further elucidates the xenobiotic and steroidogenic P450 networks targeted by Dafadine analogs.

Technical Guide: Dafadine O as a Precision Probe in Dauer Formation Pathways

Executive Summary

This technical guide analyzes the mechanistic role and experimental utility of Dafadine O , a selective small-molecule inhibitor of the cytochrome P450 enzyme DAF-9 (CYP27A1 ortholog). While its structural analog, Dafadine A, acts as a potent, broad-spectrum inducer of dauer formation in wild-type C. elegans, Dafadine O exhibits a distinct, lower-affinity profile. It functions as a sensitized probe , inducing dauer formation specifically in genetic backgrounds with compromised insulin/IGF-1 signaling (e.g., daf-2 mutants).

This guide is designed for researchers investigating developmental plasticity, nuclear hormone receptor signaling, and metabolic thresholds in nematode models.

Mechanistic Foundation: The DAF-9/DAF-12 Axis

To understand the utility of Dafadine O, one must first master the biosynthetic pathway it disrupts. The decision to enter the dauer state—a stress-resistant, non-aging diapause—is governed by the concentration of Dafachronic Acid (DA) .

The Biosynthetic Pathway

-

Dietary Cholesterol: The precursor for all nematode steroid hormones.

-

Modification: Cholesterol is modified by a series of enzymes (including hsd-1, dhzs-1) into lathosterone.

-

The Checkpoint (DAF-9): The cytochrome P450 enzyme DAF-9 catalyzes the final rate-limiting oxidation of lathosterone into

-Dafachronic Acid ( -

The Effector (DAF-12):

-

+DA (Ligand Present): DAF-12 binds DA, recruits co-activators, and promotes Reproductive Development .

-

-DA (Ligand Absent): DAF-12 recruits the co-repressor DIN-1, repressing reproductive genes and driving Dauer Formation .

-

Dafadine O Mechanism of Action

Dafadine O (an isoxazoloamide derivative) targets the heme iron center of DAF-9.[1] By sterically and chemically inhibiting DAF-9, it prevents the conversion of precursors into Dafachronic Acid.

The Critical Distinction (Dafadine A vs. Dafadine O):

-

Dafadine A: High potency. Depletes DA levels below the threshold required for reproductive growth in wild-type animals, forcing 100% dauer arrest.

-

Dafadine O: Moderate potency. In wild-type animals, DAF-9 activity is inhibited but not sufficiently to drop DA levels below the critical threshold. However, in sensitized backgrounds (like daf-2 mutants, where DAF-9 expression is already down-regulated or the threshold is shifted), Dafadine O successfully triggers the dauer switch.

Signaling Pathway Visualization

The following diagram illustrates the convergence of environmental signals and the specific blockade point of Dafadine O.

Caption: Dafadine O inhibits DAF-9, preventing DA synthesis. Without DA, DAF-12 defaults to a transcriptional repressor, driving dauer arrest.

Experimental Utility and Data Interpretation

Researchers should use Dafadine O when studying synergistic effects or genetic interactions . Because it does not overwhelm the system like Dafadine A, it allows for the detection of subtle defects in the dauer regulatory network.

Comparative Efficacy Profile

The following table summarizes the phenotypic outcomes of Dafadine treatment across different genotypes, derived from structure-activity relationship (SAR) studies [1].

| Compound | Genotype | Concentration | Phenotype | Interpretation |

| Dafadine A | Wild Type (N2) | 25 µM | 100% Dauer | Potent inhibition; overcomes WT homeostasis. |

| Dafadine A | daf-2(e1370) | 25 µM | 100% Dauer | Synergistic, but ceiling effect reached. |

| Dafadine O | Wild Type (N2) | 25 µM | 0% Dauer | Sub-threshold inhibition; homeostasis maintained. |

| Dafadine O | daf-2(e1370) | 25 µM | ~90% Dauer | Synergistic; reveals latent sensitivity. |

Key Phenotypes for Scoring

When utilizing Dafadine O, researchers must look for the "Daf-c" (Dauer constitutive) triad of phenotypes. Note that Dafadine O may induce partial phenotypes in intermediate genotypes.

-

Dauer Larvae (DL): Thin, radially constricted bodies, suppressed pharyngeal pumping.

-

Mig (Gonadal Migration Defect): In animals that bypass dauer, look for distal tip cell (DTC) migration errors.[2]

-

Pvl (Protruding Vulva): A secondary consequence of failed DAF-12 regulation in L4/Adults.

Validated Protocol: Dafadine O Assay

This protocol ensures reproducibility and proper solubility, a common failure point in small-molecule screens with C. elegans.

Reagent Preparation

-

Stock Solution: Dissolve Dafadine O powder in 100% DMSO to a concentration of 10 mM .

-

Critical Step: Vortex for 60 seconds and inspect for precipitate. If cloudy, sonicate for 5 minutes at room temperature.

-

-

Storage: Aliquot into light-protective amber tubes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

NGM Plate Preparation (Seeding Method)

Direct addition to molten agar is preferred over top-spreading to ensure uniform drug distribution.

-

Molten Agar: Prepare standard Nematode Growth Media (NGM). Autoclave and cool to 55°C in a water bath.

-

Drug Addition: Add the 10 mM Dafadine O stock to the molten agar to achieve a final concentration of 25 µM .

-

Control: Prepare a separate batch with an equivalent volume of DMSO (Vehicle Control).

-

-

Pouring: Dispense 3 mL per 35mm plate or 10 mL per 60mm plate.

-

Drying: Allow plates to dry in a laminar flow hood for 24 hours in the dark (Dafadines can be light-sensitive).

-

Bacterial Seeding: Seed with 50 µL of concentrated E. coli OP50. Allow bacteria to grow overnight (24h) at room temperature.

Assay Workflow

Caption: Standardized workflow for assessing Dafadine O efficacy. Scoring at 48h is critical for dauer identification.

Step-by-Step Execution:

-

Synchronization: Gravid adults (WT or daf-2) are bleached to release eggs.

-

Plating: Pipette ~50 eggs onto the bacterial lawn of Dafadine O and DMSO control plates.

-

Incubation: Incubate at 20°C .

-

Note: If using temperature-sensitive mutants (e.g., daf-2(e1370)), 20°C is the semi-permissive temperature. 25°C is restrictive and will induce dauer regardless of the drug. Do not incubate at 25°C if testing for drug synergy.

-

-

Scoring (48-60 hours):

-

Examine plates under a dissection microscope.

-

Count total worms.

-

Classify as Dauer (thin, dark, quiescent) or Non-Dauer (L3/L4, pumping, broad).

-

-

Rescue Control (Self-Validation): To confirm specificity, add

-Dafachronic Acid (100 nM) to a subset of Dafadine O plates. If the effect is on-target (DAF-9 inhibition), the exogenous DA should rescue the phenotype, restoring reproductive growth [1][2].

Troubleshooting & Controls

| Observation | Probable Cause | Corrective Action |

| Precipitate in Agar | Drug crashed out of solution. | Ensure agar is cooled to exactly 55°C. Add drug slowly while stirring. |

| Inconsistent Dauers | Bacterial lawn too thick. | Dafadines can be metabolized or sequestered by thick E. coli lawns. Use dead (heat-killed) OP50 or thinner lawns. |

| No Effect in daf-2 | Wrong temperature. | daf-2(e1370) is temperature sensitive. Ensure incubator is calibrated to 20°C ± 0.5°C. |

References

-

Luciani, G. M., et al. (2011).[1][3][4] Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[3][4][5][6] Nature Chemical Biology, 7, 891–893.[3]

- Primary source for the identification of Dafadine A and the structure-activity relationship (SAR) series including Dafadine O.

-

Motola, D. L., et al. (2006).[7] Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209-1223.[7]

- Establishes the DAF-9/DAF-12/Dafachronic Acid axis mechanism.

-

Haga, K., et al. (2011). Structure-activity relationships of dafachronic acids and their analogs as ligands for the C. elegans nuclear receptor DAF-12.[7][8] Bioorganic & Medicinal Chemistry, 19(21), 6300-6308.

- Provides chemical context for DA analogs and receptor specificity.

Sources

- 1. Dafadine-A | Sigma-Aldrich [sigmaaldrich.com]

- 2. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Targeting of the DAF-9/DAF-12 Axis: A Technical Guide to Dafadine O Specificity

This is an in-depth technical guide on the specificity and utility of Dafadine O and its analogs in nematode research, designed for researchers and drug discovery professionals.

Executive Summary

The discovery of Dafadine (Daf-c inducing analog) marked a paradigm shift in the chemical biology of nematode development. While Dafadine A is widely recognized as a potent, broad-spectrum inhibitor of the cytochrome P450 DAF-9 (CYP22A1) , its analog Dafadine O offers a unique specificity profile that is critical for dissecting subtle regulatory nodes within the insulin/IGF-1 signaling (IIS) and TGF-

This guide delineates the structural and functional distinctions between Dafadine A and O, providing a robust experimental framework for using Dafadine O to probe "sensitized" genetic backgrounds (e.g., daf-2 mutants) without the phenotypic masking often seen with the more potent Dafadine A.

Mechanistic Foundation: The DAF-9 Checkpoint

To effectively utilize Dafadine analogs, one must understand the target biology. DAF-9 is the rate-limiting cytochrome P450 enzyme responsible for synthesizing

-

Physiological State: High DAF-9 activity

High DA levels -

Dauer State: Low DAF-9 activity

Low DA levels

Dafadine analogs function as competitive inhibitors of DAF-9, occupying the substrate-binding pocket and preventing the conversion of precursors (e.g., 4-cholesten-3-one) into active DA.

Pathway Visualization

The following diagram illustrates the integration of environmental signals and the precise intervention point of Dafadine O.

Figure 1: The DAF-9/DAF-12 signaling axis. Dafadine O acts as a chemical brake on DAF-9. In wild-type animals, homeostatic feedback can overcome weak inhibition; however, in daf-2 mutants (where upstream signaling is compromised), Dafadine O effectively triggers dauer formation.

Chemical Biology: Structure-Activity Relationship (SAR)

The specificity of Dafadine analogs is dictated by the substitution pattern on the phenoxy ring linked to the isoxazole scaffold.

Core Scaffold

All Dafadine analogs share a 4-(pyridin-4-yl)piperidine moiety linked to an isoxazole ring. The variation occurs at the phenyl ring attached to the isoxazole via a methoxy linker.

Comparative SAR Table

| Feature | Dafadine A | Dafadine O |

| Chemical Name | 2,6-dimethylphenoxy analog | 3-methoxyphenoxy analog |

| ChEBI ID | N/A (Analog A) | CHEBI:88333 |

| Key Substituent | 2,6-Dimethyl (Steric bulk at ortho positions) | 3-Methoxy (Electronic effect at meta position) |

| Potency (IC50) | High (Low | Moderate/Low |

| Target Specificity | Broad DAF-9 inhibition (WT active) | Context-Dependent (Active in daf-2) |

| Phenotype (N2) | Strong Daf-c (Constitutive Dauer) | No Effect / Weak Transient |

| Phenotype (daf-2) | Hyper-arrest (L2d/Dauer) | Robust Dauer Induction |

The "Sensitized Hit" Phenomenon

Dafadine A is potent enough to overcome the wild-type organism's homeostatic feedback loops (e.g., upregulation of daf-9 expression upon low DA levels). Dafadine O , conversely, is a "sensitized hit." It binds DAF-9 but with lower affinity or residence time. In a wild-type (N2) worm, the system compensates for this partial inhibition. However, in a daf-2(e1370) background—where the insulin pathway is already compromised and DAF-9 expression is precarious—Dafadine O treatment tips the balance, driving the animal into dauer.

Why use Dafadine O?

-

Reduced Off-Target Effects: Lower potency often correlates with reduced toxicity in non-target tissues.

-

Pathway Synergism Studies: Ideal for screening compounds that enhance dauer formation without masking the effect (as Dafadine A might).

-

Genetic Interaction Mapping: Allows for the identification of "enhancer" mutations that would be invisible using the sledgehammer approach of Dafadine A.

Experimental Protocols

The following protocols are designed to validate Dafadine O activity and specificity.

Protocol A: Differential Dauer Formation Assay

Objective: To distinguish between high-potency inhibition (Dafadine A) and sensitized inhibition (Dafadine O).

Reagents:

-

Strains: N2 (Bristol, Wild Type), CB1370 (daf-2(e1370)).

-

Compounds: Dafadine A (25 mM stock in DMSO), Dafadine O (25 mM stock in DMSO).

-

Media: NGM agar plates seeded with E. coli OP50.

Workflow:

-

Plate Preparation:

-

Prepare NGM plates containing 25

M of Dafadine A, Dafadine O, or DMSO (0.1% v/v control). -

Seed with OP50 and allow to dry overnight.

-

-

Synchronization:

-

Bleach gravid adults to obtain eggs. Wash eggs 3x in M9 buffer.

-

Plate ~50-100 eggs per plate.

-

-

Incubation:

-

Incubate plates at 20°C . (Note: daf-2(e1370) is temperature-sensitive; 20°C is semi-permissive, making it ideal for sensitization assays).

-

-

Scoring (48-72 hours):

-

Score for Dauer (thin, SDS-resistant) vs. L3/L4 (reproductive).

-

Expected Results:

| Strain | DMSO | Dafadine A (25

Protocol B: Dafachronic Acid Rescue Assay

Objective: To confirm that the phenotype induced by Dafadine O is specifically due to DA depletion (DAF-9 inhibition) and not general toxicity.

Workflow:

-

Prepare plates with 25

M Dafadine O . -

Add

-Dafachronic Acid ( -

Plate daf-2(e1370) eggs.

-

Incubate at 20°C.

Validation Criteria:

-

Dafadine O only: >80% Dauer.

-

Dafadine O +

-DA: <10% Dauer (Rescue). -

Interpretation: If DA rescues the phenotype, the compound acts upstream of DAF-12, confirming DAF-9 inhibition.

Applications in Anthelmintic Discovery

While C. elegans is the model, the ultimate goal is often parasitic nematode control (Haemonchus, Strongyloides).

-

Species Specificity: Dafadine analogs show varying efficacy across species. Dafadine A is effective in H. contortus but less so in P. pacificus. Dafadine O can be used to probe the conservation of the DAF-9 binding pocket structure in parasites.

-

Mammalian Safety: Dafadine A inhibits the mammalian ortholog CYP27A1 .[1][2][3] When developing anthelmintics, one should screen analogs (like O) against mammalian CYP27A1 microsomes. The goal is to find an analog that inhibits the nematode enzyme (in a sensitized screen) but spares the mammalian host enzyme.

References

-

Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1][4] Nature Chemical Biology, 7(12), 891-893. Link

-

Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209-1223. Link

-

ChEBI Ontology. (n.d.). "Dafadine O (CHEBI:88333)."[5] Chemical Entities of Biological Interest. Link

-

Ma, G., et al. (2019). "Dafachronic acid promotes larval development in Haemonchus contortus by modulating dauer signalling and lipid metabolism." PLOS Pathogens, 15(7), e1007960. Link

Sources

Targeting DAF-9: Small Molecule Inhibition of Dafachronic Acid Biosynthesis

Executive Summary

The cytochrome P450 enzyme DAF-9 (CYP22A1) is the rate-limiting component in the biosynthesis of dafachronic acids (DAs) , the steroid hormones governing the C. elegans dauer decision, lifespan, and fat metabolism.[1][2][3][4][5] Inhibition of DAF-9 forces a state of hormonal starvation, driving wild-type animals into developmental arrest (dauer) even under favorable conditions.[2]

This guide details the chemical biology of DAF-9 inhibition, focusing on the use of Dafadine A and Ketoconazole . It provides a validated experimental framework for using these small molecules to modulate nuclear hormone receptor (DAF-12) signaling, complete with protocols for phenotypic screening and specificity validation via chemical rescue.

Part 1: The Biological Target – CYP22A1 (DAF-9)[6]

Mechanism of Action

DAF-9 is a heme-thiolate monooxygenase expressed primarily in the XXXL/R neuroendocrine cells and the hypodermis. It catalyzes the terminal oxidation of cholesterol derivatives—specifically lathosterone and related 3-keto-steroids—into the active hormones

These ligands bind to DAF-12 , a Vitamin D Receptor (VDR)-like nuclear receptor.

-

Ligand Bound (+DA): DAF-12 recruits co-activators to promote reproductive development (L3/L4/Adult).

-

Ligand Free (-DA): DAF-12 recruits the co-repressor DIN-1 , repressing reproductive genes and activating the dauer program.

Therefore, DAF-9 inhibitors act as chemical knockdowns , effectively switching DAF-12 into its repressive mode.

Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the specific point of small molecule intervention.

Figure 1: The DAF-9 biosynthetic node.[3][4][6] Inhibitors block the conversion of precursors to Dafachronic Acid, forcing DAF-12 into a transcriptional repressor state that triggers dauer formation.

Part 2: Small Molecule Inhibitors

Two primary classes of inhibitors are used to probe this pathway. Selection depends on the required specificity and the nature of the experiment.

Dafadine A (Specific Probe)

Dafadine A is a synthetic small molecule identified specifically for its ability to inhibit DAF-9 with high potency.

-

Mechanism: Reversibly binds the heme iron of CYP22A1, blocking substrate access.

-

Potency: Low micromolar to nanomolar range (

1-5 µM in vivo). -

Phenotype: Induces 100% dauer formation in wild-type (N2) worms at 25°C.

-

Use Case: Precise temporal inhibition of DA signaling; "chemical genetics" equivalent of a daf-9 null mutation.

Ketoconazole (Broad-Spectrum Control)

An imidazole antifungal agent known to inhibit a wide range of mammalian and nematode CYP450 enzymes.

-

Mechanism: Nitrogen atom of the imidazole ring coordinates with the heme iron.

-

Potency: Moderate (

10-50 µM). -

Specificity: Low. It affects other CYPs and lipid metabolism pathways.

-

Use Case: Positive control for CYP inhibition; comparative studies in parasitic nematodes (e.g., Strongyloides) where Dafadine A might be less accessible.

Comparative Data Summary

| Feature | Dafadine A | Ketoconazole |

| Target Specificity | High (DAF-9 preferred) | Low (Pan-CYP) |

| Dauer Induction ( | ~1.5 µM | ~35 µM |

| Reversibility | Yes | Yes |

| Rescue by | Complete | Complete |

| Toxicity | Low at effective dose | High at >100 µM |

Part 3: Experimental Validation Framework

To trust the data generated by these inhibitors, you must prove that the observed phenotype (dauer arrest) is due to DAF-9 inhibition and not general toxicity. This is achieved via a Self-Validating Rescue Loop .

Protocol A: The Dauer Induction Screen

Objective: Determine the efficacy of a small molecule to block DA production.

-

Preparation:

-

Synchronize wild-type (N2) worms to the L1 larval stage using a standard hypochlorite bleach protocol.

-

Prepare NGM agar plates or liquid S-basal media containing the inhibitor (0, 1, 5, 10, 25 µM). Use DMSO as the vehicle control (final concentration < 0.5%).[6]

-

Food Source: Seed with E. coli OP50 (dead/UV-killed bacteria are preferred for liquid assays to prevent drug metabolism by bacteria).

-

-

Incubation:

-

Plate ~50 L1 larvae per well/plate.

-

Incubate at 25°C . (Note: 25°C is a sensitized background; DAF-9 expression is temperature-sensitive. Inhibition is more effective at this temperature).

-

-

Scoring (48-72 hours):

-

Score phenotypes based on morphology:

-

Adults: Thick, pharyngeal pumping, eggs present.

-

Dauers: Thin, dense body, constricted pharynx, cessation of pumping, SDS-resistant.

-

-

Protocol B: The Specificity Rescue Assay (The "Gold Standard")

Objective: Confirm on-target activity. If the inhibitor works by blocking DAF-9, adding the product of the reaction (Dafachronic Acid) should bypass the block and restore normal development.

-

Setup: Prepare two sets of plates containing the Inhibitor at its

(e.g., 10 µM Dafadine A). -

Treatment:

-

Set 1 (Block): Inhibitor + Ethanol (Vehicle).

-

Set 2 (Rescue): Inhibitor +

-Dafachronic Acid (250 nM) .

-

-

Readout:

-

Set 1 should yield 100% Dauer .

-

Set 2 should yield 100% Reproductive Adults .

-

Failure of Set 2 to rescue indicates off-target toxicity or a blockade downstream of DAF-12.

-

Workflow Diagram

Figure 2: The Specificity Rescue Loop. A crucial control step to distinguish specific CYP inhibition from general toxicity.

Part 4: Therapeutic & Research Implications

Parasitic Nematode Control

The DAF-9/DAF-12 axis is conserved in parasitic nematodes like Strongyloides stercoralis and Haemonchus contortus.[3] In these species, the infective L3 (iL3) stage is analogous to the C. elegans dauer.

-

Application: Inhibitors like Ketoconazole have been shown to block the activation of iL3 larvae into parasitic adults.[7]

-

Strategy: Targeting DAF-9 homologs in parasites represents a viable strategy to prevent infection or arrest parasite development within the host.

Aging Research

Since DAF-12 regulates lifespan, DAF-9 inhibitors are tools to modulate aging without genetic intervention.

-

Pro-Aging: In daf-9 mutants or inhibitor-treated animals, lifespan is extended only if the germline is removed (gonad ablation).

-

Context: DAF-9 integrates signals from the reproductive system to regulate organismal aging.

References

-

Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[6] Nature Chemical Biology.

-

[Link]

-

-

Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell.

-

Gerisch, B., et al. (2001). A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling.[8] PNAS.

-

[Link]

-

-

Albarqi, M. M., et al. (2016). Ketoconazole inhibits developmental activation of Strongyloides stercoralis iL3 in host-like culture conditions.[7] PLOS Neglected Tropical Diseases.

-

Wollam, J., et al. (2011). The Rieske oxygenase DAF-36 functions as a cholesterol 7-desaturase in the C.

-

[Link]

-

Sources

- 1. No Significant Increase in the Δ4- and Δ7-Dafachronic Acid Concentration in the Long-Lived glp-1 Mutant, nor in the Mutants Defective in Dauer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. elifesciences.org [elifesciences.org]

- 5. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Dafadine O: Biological Targets and Affinity Profile

This technical guide provides an in-depth analysis of Dafadine O , a specific analog within the dafadine class of small-molecule inhibitors. It focuses on its biological targets, affinity profiles, and application in Caenorhabditis elegans chemical genetics.

Executive Summary

Dafadine O (Compound 5) is a synthetic small-molecule inhibitor belonging to the dafadine class, designed to probe the cytochrome P450-mediated steroidogenic pathways in nematodes and mammals. While the parent compound, Dafadine A , is a potent inhibitor of DAF-9 (CYP22A1) capable of inducing dauer formation in wild-type C. elegans, Dafadine O represents a structural analog with attenuated potency. It is primarily utilized as a chemical probe in sensitized genetic backgrounds (e.g., daf-2 mutants) to dissect the threshold requirements of hormonal signaling in the DAF-12 pathway. Its mechanism of action involves the competitive inhibition of heme-containing cytochrome P450 enzymes, specifically preventing the biosynthesis of dafachronic acids.

Chemical Identity & Properties

Dafadine O is chemically distinct from its analogs (A, B, C, D) by specific substitutions that alter its binding affinity and lipophilicity.

| Property | Detail |

| Common Name | Dafadine O |

| Class | Isoxazole-containing N-acylpiperidine |

| Chemical Description | An N-acylpiperidine obtained by condensation of 5-[(3-methoxyphenoxy)methyl]-1,2-oxazole-3-carboxylic acid with 4-(pyridin-4-yl)piperidine.[1] |

| Key Structural Motif | Isoxazole Ring : Critical for coordinating with the heme iron of the P450 target.Pyridine Moiety : Facilitates interaction with the active site residues. |

| ChEBI ID | |

| Solubility | Soluble in DMSO; limited aqueous solubility requires carrier solvents for biological assays. |

Biological Targets

3.1 Primary Target: DAF-9 (CYP22A1)

The principal biological target of Dafadine O is DAF-9 , a cytochrome P450 enzyme in C. elegans.

-

Function : DAF-9 catalyzes the final rate-limiting steps in the biosynthesis of dafachronic acids (DAs) (specifically

-DA and -

Mechanism : Dafadine O binds to the heme cofactor of DAF-9. The nitrogen of the isoxazole or pyridine ring likely coordinates directly with the heme iron, displacing the water molecule required for oxygen activation. This results in a Type II binding spectrum , characteristic of nitrogenous P450 inhibitors.

3.2 Mammalian Ortholog: CYP27A1

The dafadine class, including Dafadine O, exhibits cross-species activity against the mammalian ortholog CYP27A1 (Sterol 27-hydroxylase).

-

Relevance : CYP27A1 is involved in bile acid biosynthesis and the activation of Vitamin D3.

-

Translational Insight : This conservation allows Dafadine O and its analogs to serve as tools for studying steroidogenic P450 inhibition in mammalian systems, although Dafadine A is typically the preferred probe due to higher potency.

Affinity & Kinetics

4.1 Comparative Potency

Dafadine O is characterized by lower affinity compared to the parent compound Dafadine A.

-

Dafadine A : Induces constitutive dauer (Daf-c) phenotype in wild-type worms at concentrations of ~12.5–25 µM.

-

Dafadine O : Fails to induce dauer formation in wild-type animals at standard concentrations (up to 50 µM).

-

Activity Threshold : Dafadine O activity is only observable in sensitized backgrounds , such as daf-2(e1370) mutants (insulin/IGF-1 receptor hypomorphs). In these animals, the threshold for DAF-9 inhibition required to trigger dauer is lower, allowing the weaker binding of Dafadine O to manifest a phenotype.

-

4.2 Binding Characteristics

-

Binding Mode : Reversible, competitive inhibition.

-

Spectral Shift : Binding induces a shift in the Soret band (Type II difference spectrum), with an absorption minimum at ~407 nm and maximum at ~435 nm, indicating perturbation of the heme spin state.

-

Inhibition Constant (

) : While explicit

Signaling Pathway Mechanism

The physiological impact of Dafadine O is mediated through the DAF-9/DAF-12 axis .[2][3]

-

Inhibition : Dafadine O blocks DAF-9 activity.

-

Depletion : Levels of

-dafachronic acid decrease. -

Receptor State Change : The nuclear receptor DAF-12 fails to bind its ligand (DA).

-

Repression : Unliganded DAF-12 recruits the corepressor DIN-1 , forming a complex that represses reproductive genes.

-

Outcome : The organism enters the Dauer state (developmental arrest).[2]

Pathway Visualization

Figure 1: Mechanism of Action of Dafadine O within the C. elegans steroidogenic pathway.[2][4]

Experimental Protocols

To validate Dafadine O activity, researchers must use sensitized assays due to its lower potency.

Protocol A: Sensitized Dauer Formation Assay

Objective : Determine the biological efficacy of Dafadine O using daf-2 mutants.

-

Strain Preparation :

-

Control : N2 (Wild Type).

-

Sensitized : daf-2(e1370) (Temperature-sensitive allele).

-

-

Plate Preparation :

-

Worm Synchronization :

-

Bleach gravid adults to isolate eggs.

-

Plate ~50 eggs per condition.

-

-

Incubation :

-

Incubate at 20°C (permissive temp for daf-2, but sensitized).

-

-

Scoring (48-72 hours) :

-

Score phenotypes: Dauer (thin, SDS-resistant) vs. L3/L4 (reproductive).

-

Validation : Dafadine O should induce dauer in daf-2 but not N2. Dafadine A (positive control) should induce dauer in both.

-

Protocol B: LC-MS Quantification of Dafachronic Acids

Objective : Confirm target engagement by measuring substrate/product ratios.

-

Treatment : Treat synchronized L1 larvae with 50 µM Dafadine O for 24 hours.

-

Extraction :

-

Wash worms M9 buffer.

-

Lyse via sonication.

-

Extract lipids using Chloroform:Methanol (2:1).

-

-

Analysis :

-

Inject organic phase into LC-MS/MS (e.g., C18 column).

-

Monitor transitions for

-DA and

-

-

Result : Expect reduction in DA levels compared to DMSO control, though less severe than Dafadine A treatment.

References

-

Luciani, G. M., Magomedova, L., Puckrin, R., Urbanus, M. L., Wallace, I. M., Giaever, G., ... & Roy, P. J. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. Nature Chemical Biology, 7(12), 893-900. Link

-

ChEBI (Chemical Entities of Biological Interest). Dafadine O (CHEBI:88333). EMBL-EBI. Link

-

Gerisch, B., & Antebi, A. (2004). Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues.[3] Development, 131(8), 1765-1776. Link

-

Motola, D. L., Cummins, C. L., Rottiers, V., Sharma, K. K., Li, T., Li, Y., ... & Mangelsdorf, D. J. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209-1223. Link

Sources

- 1. NFDI4Biodiversity BiodivPortal [biodivportal.gfbio.org]

- 2. researchgate.net [researchgate.net]

- 3. Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

Methodological & Application

Executive Summary & Nomenclature Clarification

Application Note: Chemical Inhibition of DAF-9 using Dafadine A

Note on "Dafadine O": Current chemical literature and commercial catalogs (e.g., MedChemExpress, Arctom Scientific) identify Dafadine A (CAS: 1065506-69-5) as the primary, active small-molecule inhibitor of DAF-9. There is no standard commercial variant designated "Dafadine O." This protocol assumes the user intends to use the standard Dafadine A (often referred to simply as "Dafadine") to induce dauer formation.

Dafadine A is a specific inhibitor of the cytochrome P450 enzyme DAF-9 (CYP27A1 ortholog).[1][2][3][4][5] By blocking DAF-9, Dafadine prevents the synthesis of dafachronic acid (DA) , the steroid hormone ligand for the nuclear receptor DAF-12 .[1][4] Consequently, DAF-12 remains bound to its corepressor (DIN-1), triggering the dauer developmental program even in favorable environments (Daf-c phenotype).

This guide details the preparation, administration, and validation of Dafadine treatment to induce constitutive dauer formation, gonadal migration defects (Mig), and protruding vulva (Pvl) phenotypes.

Mechanistic Background

To interpret experimental results, one must understand the signaling cascade targeted by Dafadine.

The DAF-9/DAF-12 Axis

Under favorable conditions, C. elegans converts dietary cholesterol into dafachronic acids (

-

Cholesterol is ingested.

-

DAF-9 catalyzes the final oxidation to produce DA .

-

Holo-DAF-12 (ligand-bound) promotes reproductive growth.

-

Apo-DAF-12 (unbound) recruits the corepressor DIN-1 , repressing reproductive genes and inducing dauer.

Dafadine Action: Dafadine mimics the sterol backbone, occupying the DAF-9 active site without being metabolized, effectively starving DAF-12 of its ligand.

Figure 1: Mechanism of Action. Dafadine inhibits DAF-9, preventing DA synthesis and forcing DAF-12 to induce dauer.

Pre-Experimental Planning

Materials & Reagents

| Reagent | Specification | Storage | Notes |

| Dafadine A | CAS: 1065506-69-5 | -20°C (Dry/Dark) | Hydrophobic. Light sensitive. |

| DMSO | Cell Culture Grade | RT | Solvent vehicle. |

| Rescue Control | -20°C | Required to prove specificity. | |

| NGM Agar | Standard or "Lite" | RT | Avoid high cholesterol if possible. |

| OP50 E. coli | Saturated Culture | 4°C | Food source. |

Strain Selection

-

N2 (Bristol): Wild-type.[1][3][4] Used to demonstrate drug efficacy.[3][4]

-

RB1716 (daf-9(rh50)): Hypomorph.[1][2] Hypersensitive control.

-

DR1572 (daf-12(m20)): Null mutant. Negative Control. These worms should not form dauers even with Dafadine treatment, proving the drug acts through the DAF-12 pathway.

Protocol: Preparation of Dafadine Plates

Dafadine is highly hydrophobic. Improper mixing leads to precipitation and inconsistent dosing.

Stock Solution Preparation:

-

Dissolve Dafadine A powder in 100% DMSO to a concentration of 10 mM .

-

Vortex vigorously for 30 seconds. Ensure no particulates remain.

-

Aliquot into amber tubes (10-20

L) to avoid freeze-thaw cycles. Store at -20°C.

Plate Pouring (The "Add-Back" Method):

Target Concentration:25

-

Autoclave NGM agar base.[4] Cool to 55°C in a water bath.

-

Add buffers (Phosphate, CaCl2, MgSO4) and Cholesterol as per standard NGM protocol.

-

Expert Tip: Standard NGM contains 5

g/mL cholesterol. Dafadine competes with cholesterol substrates. If efficacy is low, reduce media cholesterol to 1

-

-

Dilution:

-

For 25

M final concentration in 100 mL media: Add 250 -

Control Plates: Add 250

L of pure DMSO (0.25% v/v final).

-

-

Swirl gently but thoroughly to mix. Do not vortex molten agar (creates bubbles).

-

Pour plates immediately (approx. 10 mL per 60mm plate).

-

Allow to dry in the dark at room temperature for 24 hours.

-

Seed with 100

L OP50 E. coli. Allow bacteria to grow O/N.[7]

Protocol: Dauer Induction Assay

Timing is critical. DAF-9 is required during the L1/L2 transition to prevent dauer entry. Treatment must begin at L1 .

Workflow Diagram

Figure 2: Experimental Workflow. Treatment must initiate at L1 stage for effective dauer induction.

Step-by-Step Execution

-

Synchronization:

-

Perform a standard hypochlorite bleach treatment on gravid adults to harvest eggs.

-

Hatch eggs in M9 buffer without food overnight (L1 arrest). This ensures all worms start development simultaneously.

-

-

Plating:

-

Transfer ~50-100 synchronized L1s onto Dafadine (25

M) plates and DMSO Control plates. -

Optional: Plate onto Dafadine + DA (Rescue) plates.

-

-

Incubation:

-

Incubate at 20°C or 25°C .

-

Note: 25°C is naturally more stressful and may synergize with Dafadine, increasing dauer penetrance. 20°C is preferred for cleaner pharmacological data.

-

-

Scoring (48-72 hours post-plating):

Data Analysis & Validation

Scoring Criteria

| Phenotype | Observation Method | Expected Result (25 |

| Dauer | Visual (radial constriction) or 1% SDS challenge | >60% of population |

| Mig | DIC Microscopy (white patch in gonad arm) | High penetrance in non-dauers |

| Pvl | Dissecting scope (ventral protrusion) | High penetrance in adults |

Self-Validating Controls (Troubleshooting)

To ensure the observed effects are due to DAF-9 inhibition and not general toxicity:

-

The Rescue Experiment (Gold Standard):

-

Add 1

M -

Result: The worms should bypass dauer and develop into reproductive adults, indistinguishable from DMSO controls. If they remain arrested or die, the Dafadine concentration is toxic (off-target effects).

-

-

Genetic Control:

-

Treat daf-12(m20) null mutants with Dafadine.

-

Result: They should not form dauers. If they do, the drug is causing arrest via a non-DAF-12 pathway (toxicity).

-

References

-

Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1] Nature Chemical Biology, 7, 891–893.

- Found

-

Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209-1223.

- Describes the DAF-9/DAF-12 ligand interaction.

-

MedChemExpress (MCE).

- Commercial specifications and solubility d

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]

- 7. murphylab.princeton.edu [murphylab.princeton.edu]

Application Note: Solubilization and Assay Optimization for Dafadine O

This guide details the solubilization, storage, and experimental application of Dafadine O (an analog of the DAF-9 inhibitor Dafadine A) for Caenorhabditis elegans assays.

Executive Summary & Mechanism of Action

Dafadine O is a small-molecule inhibitor of DAF-9 , a cytochrome P450 (CYP27A1 ortholog) critical for nematode development.[1][2] By blocking DAF-9, Dafadine O prevents the synthesis of dafachronic acid (DA) from cholesterol.[2] In the absence of DA, the nuclear hormone receptor DAF-12 interacts with the corepressor DIN-1, triggering developmental arrest at the dauer diapause stage or causing gonadal migration defects (Mig) in adults.[3]

Critical Distinction: While Dafadine A is the most potent and widely used variant, Dafadine O (Analog 5 in original structure-activity studies) exhibits distinct potency profiles, often requiring sensitized genetic backgrounds (e.g., daf-2 mutants) to elicit robust dauer formation compared to the wild-type efficacy of Dafadine A.[2]

Key Application: Chemical genetics screens, temporal control of dauer formation, and metabolic longevity studies.

Chemical Properties & Solubility Data

| Property | Specification | Notes |

| Compound Class | Isoxazole derivative | Cytochrome P450 inhibitor |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous, cell-culture grade (≥99.9%) |

| Solubility Limit | ~50 mM in DMSO | Sonicate if visible particulates persist.[2] |

| Stock Conc. | 10 mM - 25 mM | Recommended working stock.[2] |

| Aqueous Solubility | Negligible | Precipitates immediately in water/buffer. |

| Stability | High in DMSO at -20°C | Avoid repeated freeze-thaw cycles.[2] |

Mechanistic Pathway Diagram

The following diagram illustrates the intervention point of Dafadine O within the steroid hormone signaling pathway.

Figure 1: Dafadine O inhibits DAF-9, preventing Dafachronic Acid synthesis and forcing DAF-12 to trigger dauer arrest.[2][3]

Protocol: Preparation of Stock Solution

Safety Note: DMSO penetrates skin and can carry dissolved compounds into the body.[4] Wear nitrile gloves and safety glasses.

Materials:

-

Dafadine O powder (Store at -20°C, desiccated).[2]

-

DMSO (Anhydrous, ≥99.9%, e.g., Sigma D2650).

-

Amber glass vials or low-binding microcentrifuge tubes.[2]

Step-by-Step Procedure:

-

Equilibration: Allow the Dafadine O vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.

-

Calculation: Calculate the volume of DMSO required for a 25 mM stock.

-

Formula:

[2] -

Note: Check the specific MW on your vial label, as salt forms may vary.

-

-

Dissolution:

-

Aliquoting: Divide the stock into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw degradation.

-

Storage: Store at -80°C (preferred for >6 months) or -20°C (active use). Protect from light.[2]

Protocol: NGM Assay Plate Preparation

Dafadine O is hydrophobic and must be dispersed rapidly into molten agar to prevent precipitation.

Target Concentration:

Workflow:

-

Media Preparation: Autoclave NGM (Nematode Growth Media) agar.[2][6]

-

Cooling: Cool the media in a water bath to 55°C .

-

Critical: Adding Dafadine O to media >60°C may degrade the compound. Adding to media <50°C may cause premature solidification and uneven mixing.

-

-

Dosing:

-

Mixing: Swirl gently but thoroughly to mix. Avoid creating bubbles.[2][4]

-

Pouring: Pour plates immediately (approx. 10 mL for 60mm plates).

-

Drying: Allow plates to dry in a laminar flow hood for 1–2 hours.

-

Note: Seed with OP50 bacteria after the plates have dried. Do not mix Dafadine O into the bacterial lawn directly, as diffusion is less consistent than agar incorporation.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow from dry powder to phenotypic scoring.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Media too cool or mixing too slow.[2] | Ensure agar is at 55°C. Vortex stock immediately before adding. |

| Inconsistent Phenotypes | Uneven drug distribution.[2] | Use a magnetic stir bar while adding the drug to the molten agar flask. |

| No Dauer Formation | Dafadine O potency is lower than Dafadine A. | Increase concentration to 50 µM or use a sensitized strain (e.g., daf-2(e1370) or daf-7 heterozygotes).[2] |

| Toxicity/Lethality | DMSO concentration > 1%.[2][5][8] | Keep final DMSO concentration below 0.5% (v/v).[2][6][7] |

References

-

Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[9][10] Nature Chemical Biology, 7(12), 891–893.[9]

-

Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209–1223.[2] [2]

-

Wollam, J., et al. (2011). "Parallel pathways of repression and longevity in C. elegans." Science, 334(6060).[2] [2]

Sources

- 1. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]

- 4. lifetein.com [lifetein.com]

- 5. fredhutch.org [fredhutch.org]

- 6. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus | microPublication [micropublication.org]

- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 9. Dafadine A Datasheet DC Chemicals [dcchemicals.com]

- 10. researchgate.net [researchgate.net]

Application Note: Dafadine-Mediated Dauer Induction Assay

Introduction & Scientific Rationale

The ability to induce dauer formation in Caenorhabditis elegans without relying on starvation or temperature-sensitive mutants (e.g., daf-2(e1370)) is a powerful tool for high-throughput screening and precise temporal studies. Dafadine is a class of small-molecule inhibitors targeting DAF-9 , a cytochrome P450 enzyme (CYP27A1 ortholog) responsible for the final synthesis of dafachronic acid (DA) .[1][2][3][4]

Note on Nomenclature: The primary validated compound in this class is Dafadine A . While "Dafadine O" is cited in the prompt, literature and commercial catalogs predominantly reference Dafadine A as the bioactive prototype. This protocol is designed for Dafadine A but is applicable to structural analogs (Dafadine B, etc.) sharing the same mechanism of action.

Mechanism of Action (MOA)

Under reproductive conditions, DAF-9 synthesizes DA from dietary cholesterol. DA acts as a ligand for the nuclear hormone receptor DAF-12 .[2][3] When DA binds DAF-12, the complex promotes reproductive development.

-

Effect of Dafadine: It inhibits DAF-9 enzymatic activity.[1][2][3][4][5]

-

Consequence: DA levels drop

DAF-12 remains unliganded

Pathway Visualization

The following diagram illustrates the interruption of the steroid signaling pathway by Dafadine.

Caption: Dafadine inhibits DAF-9, preventing DA synthesis.[1][2][3] Unliganded DAF-12 drives dauer formation.

Materials & Reagents

Chemical Preparation[2][7]

-

Dafadine A (Stock): Dissolve commercially available Dafadine A (e.g., CAS 1065506-69-5) in 100% DMSO to a concentration of 10 mM .[2]

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Vehicle Control: 100% DMSO (molecular biology grade).

-

Rescue Reagent (Optional validation):

-Dafachronic Acid (10 mM in EtOH).

Biological Materials[1][2][4][5]

-

Strain: N2 (Bristol) Wild Type. (Mutants like daf-16 can be used as negative controls).

-

Food Source: E. coli OP50 or HB101 (concentrated 10x).

Experimental Protocol

Phase 1: Preparation of Assay Plates

Critical: Dafadine is hydrophobic. Adding it to molten agar ensures better bioavailability than top-spreading.

-

Prepare NGM Agar: Autoclave standard NGM agar. Cool to 55°C in a water bath.

-

Add Dafadine:

-

Add Dafadine stock (10 mM) to the molten agar to achieve a final concentration of 25 µM .

-

Calculation: For 100 mL agar, add 250 µL of 10 mM Stock.

-

-

Add Control: Prepare separate plates with equivalent DMSO volume (0.25%).

-

Pour Plates: Pour 10 mL per 60mm petri dish. Allow to dry in a laminar flow hood for 60 minutes.

-

Seeding: Seed the center of the plate with 50 µL of concentrated OP50. Allow to dry overnight at room temperature.

-

Note: Do not use old plates. Use within 24-48 hours of pouring to prevent drug precipitation or degradation.

-

Phase 2: Worm Synchronization & Induction

-

Bleach Synchronization: Harvest eggs from gravid adults using standard alkaline hypochlorite solution.

-

Wash: Wash eggs 3x with M9 buffer.

-

Plating: Pipette ~50-100 eggs (or synchronized L1s) onto the bacterial lawn of the Dafadine and Control plates.

-

Incubation: Incubate plates at 20°C for 48-72 hours.

Phase 3: Scoring & Validation

Dauers should be scored at 48h and 72h post-plating.

Morphological Criteria:

-

Radial constriction (thin body).

-

Lack of pharyngeal pumping.

-

Dark intestine (lipid granules).

-

Thickened cuticle (alacae).

Chemical Validation (SDS Test): The definitive test for dauer arrest is resistance to 1% SDS.

-

Wash worms off the plate with 1 mL M9.

-

Add 1 mL of 2% SDS (Final concentration 1%).

-

Incubate for 20 minutes on a rotator.

-

Observe survival (motility). True dauers survive; L3/L4 larvae dissolve or die.

Experimental Workflow Diagram

Caption: Step-by-step workflow for Dafadine-induced dauer assay.

Data Analysis & Expected Results

The following table summarizes expected phenotypes for N2 (Wild Type) worms treated with Dafadine A.

| Condition | Concentration | Temp | Phenotype (48-72h) | SDS Resistance |

| DMSO Control | 0.25% | 20°C | L4 / Young Adult | 0% |

| Dafadine A | 10 µM | 20°C | Mixed (L3/Dauer) | ~40-60% |

| Dafadine A | 25 µM | 20°C | >95% Dauer | >95% |

| Dafadine A | 50 µM | 20°C | >95% Dauer (Potential toxicity) | >95% |

| Rescue | 25 µM Daf + 100 nM DA | 20°C | Reproductive Adult | 0% |

Troubleshooting Guide

-

Low Penetrance (<80% Dauer at 25 µM):

-

Cause: Drug degradation or precipitation.

-

Fix: Ensure plates are poured fresh.[2] Do not add drug to agar >60°C.

-

-

Crystals in Agar:

-

Cause: Poor solubility.

-

Fix: Vortex stock vigorously. Ensure DMSO concentration does not exceed 1% total volume (though 0.2-0.5% is ideal).

-

-

Toxicity (Dead Larvae):

-

Cause: Concentration too high.

-

Fix: Titrate down to 15-20 µM.

-

References

-

Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to induce dauer formation and longevity in C. elegans."[3][5] Nature Chemical Biology, 7, 891–893.[3][5]

-

Matyash, V., et al. (2004). "Sterol-derived hormone(s) controls entry into diapause in Caenorhabditis elegans." PLoS Biology, 2(10), e280.

-

Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209-1223.

-

[Link]

- Significance: Structural characterization of DAF-12 ligands, critical for understanding the rescue experiments.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus | microPublication [micropublication.org]

- 3. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Dafadine O Utilization in Sensitized Genetic Backgrounds

[1]

Introduction: The "Tipping Point" Strategy

Small molecule inhibitors of biosynthetic pathways are powerful tools for temporal control of development.[1] Dafadine O , a structural analog of the broad-spectrum DAF-9 inhibitor Dafadine A, represents a unique class of chemical probes that exhibit high specificity but lower potency.[1] Unlike Dafadine A, which can induce dauer formation in wild-type Caenorhabditis elegans at high concentrations, Dafadine O is often phenotypically silent in wild-type (N2) animals.[1]

This application note details the protocol for using Dafadine O in sensitized genetic backgrounds . By utilizing strains with compromised insulin signaling (e.g., daf-2) or steroidogenesis (e.g., daf-9 hypomorphs), researchers can lower the physiological threshold required for dauer induction.[1] This "sensitized" approach allows for the detection of subtle bioactivity, the screening of enhancers/suppressors, and the precise titration of the DAF-12 nuclear hormone receptor pathway without the off-target toxicity associated with high-dose broad-spectrum inhibitors.[1]

Mechanism of Action

Dafadine O targets DAF-9 , a cytochrome P450 (CYP27A1 homolog) responsible for the final oxidation steps in the synthesis of Dafachronic Acid (DA) .[1] DA is the high-affinity ligand for the nuclear receptor DAF-12 .[1]

-

Reproductive Growth: High DA levels bind DAF-12, converting it into a transcriptional activator.[1]

-

Dauer Formation: Low DA levels leave DAF-12 unliganded.[1] It recruits the corepressor DIN-1, silencing reproductive genes and driving the dauer program.[1]

In sensitized backgrounds (e.g., daf-2 mutants), the "anti-dauer" signaling from the Insulin/IGF-1 pathway is already reduced.[1] Consequently, even a partial reduction in DA synthesis by Dafadine O is sufficient to tip the animal into dauer arrest.[1]

Pathway Diagram: Synergistic Dauer Induction

Caption: Synergistic mechanism where Dafadine O inhibition of DAF-9 combines with reduced upstream insulin signaling to trigger DAF-12-mediated dauer arrest.[1][2][3][4][5][6][7][8][9]

Experimental Strategy: Choosing the Background

Unlike Dafadine A, Dafadine O requires careful strain selection.[1]

| Strain Genotype | Description | Dafadine O Sensitivity | Application |

| N2 (Wild Type) | Standard laboratory strain | Resistant | Negative control.[1] |

| daf-2(e1370) | Insulin receptor (ts) | High | Primary background for Dafadine O screens.[1] Induces dauer at permissive temps (20°C). |

| daf-9(rh50) | Hypomorphic CYP450 | Very High | "Super-sensitized."[1] Used to test extremely low concentrations.[1] |

| daf-7(e1372) | TGF-β ligand (ts) | Moderate | Studying crosstalk between TGF-β and steroid pathways.[1] |

| daf-12(rh61rh411) | Null mutant | Resistant | Specificity control.[1] If drug works here, it is OFF-target.[1] |

Protocol 1: Preparation and Storage[1]

Dafadine O is hydrophobic and requires proper solubilization to ensure bioavailability in nematode growth media (NGM).[1]

-

Stock Preparation:

-

Dissolve Dafadine O powder in 100% DMSO to a master stock concentration of 25 mM .

-

Vortex vigorously for 2 minutes. Sonicate for 5 minutes if visible particulates remain.[1]

-

Aliquot into light-protective amber tubes (20 µL per tube) to avoid repeated freeze-thaw cycles.

-

Store at -20°C . Stable for 6 months.

-

-

Working Solution:

Protocol 2: Dauer Formation Assay in Sensitized Backgrounds[1]

This protocol uses daf-2(e1370) as the sensitized background.[1]

Materials

-

Strains: daf-2(e1370) and N2 (control).[1]

-

NGM plates (35 mm).[1]

-

Food source: E. coli OP50 (concentrated 10x).[1]

-

Incubator set to 20°C (Permissive temperature for daf-2).

Step-by-Step Methodology

-

Plate Preparation (Pouring Method - Recommended):

-

Seeding:

-

Seed plates with 20 µL of 10x concentrated OP50.

-

Allow the bacterial lawn to dry completely (approx. 4-6 hours).[1]

-

-

Synchronization:

-

Incubation:

-

Scoring (48-60 hours post-plating):

Data Analysis & Expected Results

Calculate the percentage of dauer formation:

Typical Results Table:

| Concentration (µM) | N2 (WT) % Dauer | daf-2(e1370) % Dauer | Interpretation |

| 0 (DMSO) | 0% | < 5% | Baseline control.[1] |

| 10 | 0% | 25% ± 10% | Sensitized effect visible. |

| 25 | 0% | 85% ± 5% | Optimal working range. |

| 50 | < 10% | > 95% | Saturation in sensitized strain.[1] |

Troubleshooting & Controls

-

Issue: Precipitation in Agar.

-

Issue: High Dauer in Solvent Control (0 µM).

-

Validation Control:

-

Always run a Dafadine A positive control (10 µM) if available, as it should induce dauer in N2, verifying the assay conditions are valid even if Dafadine O fails in the specific background.[1]

-

References

-

Luciani, G. M., Magomedova, L., Puckrin, R., Urbanus, M. L., Wallace, I. M., Giaever, G., Nislow, C., Cummins, C. L., & Roy, P. J. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[1] Nature Chemical Biology, 7(12), 891–893.[1][5] [Link]

-

Jia, K., Albert, P. S., & Riddle, D. L. (2002). DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity.[1][8] Development, 129(1), 221–231.[1][8] [Link]

-

Motola, D. L., Cummins, C. L., Rottiers, V., Sharma, K. K., Li, T., Li, Y., Suino-Powell, K., Xu, H. E., Auchus, R. J., Antebi, A., & Mangelsdorf, D. J. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.[1] Cell, 124(6), 1209–1223.[1] [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]

- 3. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aromatic ether (CHEBI:35618) [ebi.ac.uk]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Dafachronic acid inhibits C. elegans germ cell proliferation in a DAF-12-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Timing of Dafadine O Administration in Caenorhabditis elegans Larval Stages

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Precis on Developmental Timing and Pharmacological Intervention

The nematode Caenorhabditis elegans serves as a powerful model for dissecting the genetic and molecular underpinnings of animal development, longevity, and metabolic regulation. A critical developmental decision point in the life cycle of C. elegans is the entry into and exit from the dauer diapause, a stress-resistant larval stage. This process is governed by a complex interplay of environmental cues and conserved signaling pathways, including the insulin/IGF-1, TGF-β, and steroid hormone signaling pathways.[1][2] At the heart of the steroid hormone pathway lies the cytochrome P450 enzyme DAF-9, which synthesizes the steroidal ligands known as dafachronic acids.[3] These ligands, in turn, activate the nuclear hormone receptor DAF-12 to promote reproductive development and prevent entry into the dauer stage.[4][5]

Dafadine O (often referred to as dafadine-A in literature) is a potent and specific small molecule inhibitor of DAF-9.[6][7] By blocking the endogenous production of dafachronic acids, Dafadine O effectively mimics the hormonal state of unfavorable environmental conditions, leading to the unliganded DAF-12 promoting entry into the dauer diapause.[6] This pharmacological tool provides researchers with precise temporal control over this critical developmental switch, uncoupling it from environmental variables. The timing of Dafadine O administration is paramount, as its effects are highly dependent on the developmental stage of the larvae, influencing not only the dauer decision but also other life history traits such as lifespan.[6]

This comprehensive guide provides detailed application notes and protocols for the administration of Dafadine O to C. elegans at various larval stages, enabling researchers to robustly and reproducibly investigate the intricacies of the DAF-9/DAF-12 signaling axis.

The DAF-9/DAF-12 Signaling Pathway: The Target of Dafadine O

The decision to enter the dauer stage is a key developmental checkpoint in C. elegans. Under favorable conditions, sensory neurons perceive positive environmental cues, leading to the activation of signaling cascades that culminate in the expression and activity of DAF-9. DAF-9, a cytochrome P450 enzyme, is responsible for the biosynthesis of dafachronic acids from cholesterol.[3] These dafachronic acids then bind to and activate the nuclear hormone receptor DAF-12.[4] Ligand-bound DAF-12 promotes the transcription of genes that drive reproductive development, leading the larva through the L3 and L4 stages to adulthood.

Conversely, under unfavorable conditions such as starvation, high population density, or high temperature, the signaling pathways that activate DAF-9 are repressed. This leads to a decrease in dafachronic acid levels, leaving DAF-12 in an unliganded state. Unliganded DAF-12 interacts with the corepressor DIN-1 to regulate the expression of genes that initiate the developmental program leading to dauer formation.[8]

Dafadine O directly inhibits the enzymatic activity of DAF-9, thereby blocking the production of dafachronic acids.[6] This pharmacological intervention effectively mimics the signaling state of unfavorable conditions, causing a constitutive entry into the dauer stage even in the presence of ample food.

Experimental Protocols

I. Preparation of Dafadine O Stock and Working Solutions

A critical first step for reproducible results is the correct preparation of Dafadine O solutions.

Materials:

-

Dafadine O (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous